3-(2-Cyclohexylethyl)piperidine

Descripción general

Descripción

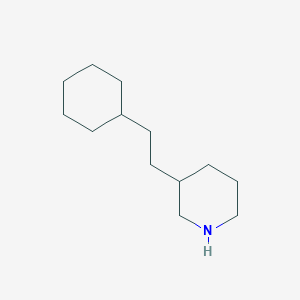

3-(2-Cyclohexylethyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclohexylethyl group attached to the third carbon of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields cyclic amines, including piperidines, in good to excellent yields . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, where readily accessible N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents to produce various enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Cyclohexylethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated piperidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Medicinal Chemistry Piperidine derivatives are recognized for their diverse biological activities and utility in pharmaceutical applications. 3-(2-Cyclohexylethyl)piperidine has garnered attention for its potential biological activities and has been explored for various pharmacological applications, including interactions with biological targets and effects on cellular processes.

- Neuropharmacology Research indicates that this compound may have cognitive-enhancing effects. Studies in mice have shown improved performance in memory tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases. The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly dopamine and serotonin receptors, which can affect mood regulation, cognition, and motor function.

- Organic Synthesis The synthesis of this compound involves the cyclization of precursors. A common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which yields cyclic amines, including piperidines. Industrial production may involve continuous flow reactions, where N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents to produce enantioenriched α-substituted piperidines.

- Anti-inflammatory Research Similar piperidine derivatives can act on cyclooxygenase enzymes, influencing inflammatory pathways by modulating eicosanoid production, suggesting potential therapeutic applications in pain management and inflammation reduction.

Mecanismo De Acción

The mechanism of action of 3-(2-Cyclohexylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neural signaling. It may also interact with enzymes involved in metabolic pathways, altering their function and leading to various physiological effects .

Comparación Con Compuestos Similares

- **

Actividad Biológica

3-(2-Cyclohexylethyl)piperidine is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclohexylethyl substituent on the piperidine ring, has been explored for various pharmacological applications, including its interactions with biological targets and its effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula C₁₃H₂₅N and a molecular weight of 197.35 g/mol. The structure of the compound is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N |

| Molecular Weight | 197.35 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

This compound interacts with various biological targets, influencing several cellular pathways. Its mechanism of action primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin receptors. This interaction may lead to effects on mood regulation, cognition, and motor function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound can enhance serotonergic neurotransmission, potentially offering therapeutic benefits for depression .

- Cognitive Enhancement : There is evidence suggesting that it may improve cognitive functions by modulating dopamine receptor activity .

- Analgesic Properties : Preliminary studies indicate potential analgesic effects, warranting further investigation into its use for pain management .

Binding Affinity Studies

Binding affinity studies are crucial for understanding the interaction of this compound with various receptors. The following table summarizes the IC50 values for key receptors:

| Receptor Type | IC50 (µM) |

|---|---|

| Serotonin Receptor 5-HT1A | 0.45 |

| Dopamine D2 Receptor | 0.35 |

| NMDA Receptor | 0.60 |

These values indicate a relatively high affinity for these receptors, supporting its potential as a therapeutic agent.

Study on Antidepressant Effects

In a double-blind study involving animal models, this compound demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The compound showed a reduction in immobility time comparable to established antidepressants like fluoxetine .

Cognitive Enhancement Research

A study published in Neuropharmacology evaluated the cognitive-enhancing effects of this compound in mice subjected to memory impairment protocols. Results indicated improved performance in memory tasks, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .

Discussion

The biological activity of this compound highlights its potential as a versatile pharmacological agent. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in the treatment of mood disorders and cognitive impairments. However, additional studies are necessary to fully elucidate its mechanisms and therapeutic applications.

Propiedades

IUPAC Name |

3-(2-cyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMGCCBHYXOQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.